molecular formula C14H13BN2O3S B1195285 Diazaborine

Diazaborine

Cat. No. B1195285
M. Wt: 300.1 g/mol
InChI Key: UQIDNSKBUXCODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diazaborine is a organonitrogen heterocyclic compound consisting of 2,3,1-benzodiazaborinine substituted at positions 1 and 2 by hydroxy and 4-toluenesufonyl groups respectively. It is an organoboron compound, an organonitrogen heterocyclic compound and a sulfonamide.

Scientific Research Applications

Ribosome Biogenesis Inhibition

Diazaborine is a unique inhibitor of eukaryotic ribosome biogenesis, specifically blocking large subunit formation in eukaryotic cells. It targets the AAA-ATPase Drg1, inhibiting its ATP hydrolysis and thereby disrupting ribosome biogenesis. This inhibition impedes the release of Rlp24 from pre-60S particles, thus preventing cytoplasmic preribosome maturation and highlighting the potential of targeting ribosome biogenesis pathways with novel inhibitors (Loibl et al., 2013). Additionally, diazaborine treatment in yeast cells has been shown to inhibit the maturation of rRNAs for the large ribosomal subunit, affecting pre-rRNA processing and potentially influencing RNA binding proteins (Pertschy et al., 2004).

Human Neutrophil Elastase Inhibition

Diazaborines have been identified as new inhibitors of human neutrophil elastase (HNE), a serine protease. These compounds show selective inhibition towards HNE, highlighting their potential as a therapeutic approach for diseases related to HNE activity (António et al., 2018).

Anti-tuberculosis Potential

Diazaborines have demonstrated efficacy against non-replicating Mycobacterium tuberculosis. In a nutrient starvation model, diazaborines were found to be bactericidal, reducing viability significantly. This suggests their potential as a new tuberculosis drug, targeting cell wall biosynthesis via inhibition of InhA (Flint et al., 2020).

mRNA Stability and Quality Control

Diazaborine treatment in baker's yeast was found to stabilize aberrant mRNAs, extending them at the 3′-end. This indicates a role in the quality control of RNA, as these aberrant mRNAs are normally degraded by specific proteins. Diazaborine's effect on mRNA stability highlights its influence on RNA processing and degradation pathways (Jungwirth et al., 2001).

Melting Point Prediction

Studies have used quantitative structure-property relationships (QSPR) to predict the melting points of diazaborine compounds. This research helps understand the physicochemical properties of diazaborines, which are crucial for their application in various scientific fields (Johnson-Restrepo et al., 2003).

Broad-Spectrum Biomedical Advances

The role of diazaborines in medicinal chemistry, especially in the context of boron's applications, has been reviewed. Diazaborines, along with other boron-containing compounds, have significantly contributed to drug discovery and development, showcasing their diverse applications in biomedical research (Messner et al., 2022).

properties

Product Name

Diazaborine

Molecular Formula

C14H13BN2O3S

Molecular Weight

300.1 g/mol

IUPAC Name

1-hydroxy-2-(4-methylphenyl)sulfonyl-2,3,1-benzodiazaborinine

InChI

InChI=1S/C14H13BN2O3S/c1-11-6-8-13(9-7-11)21(19,20)17-15(18)14-5-3-2-4-12(14)10-16-17/h2-10,18H,1H3

InChI Key

UQIDNSKBUXCODH-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC=CC=C2C=NN1S(=O)(=O)C3=CC=C(C=C3)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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